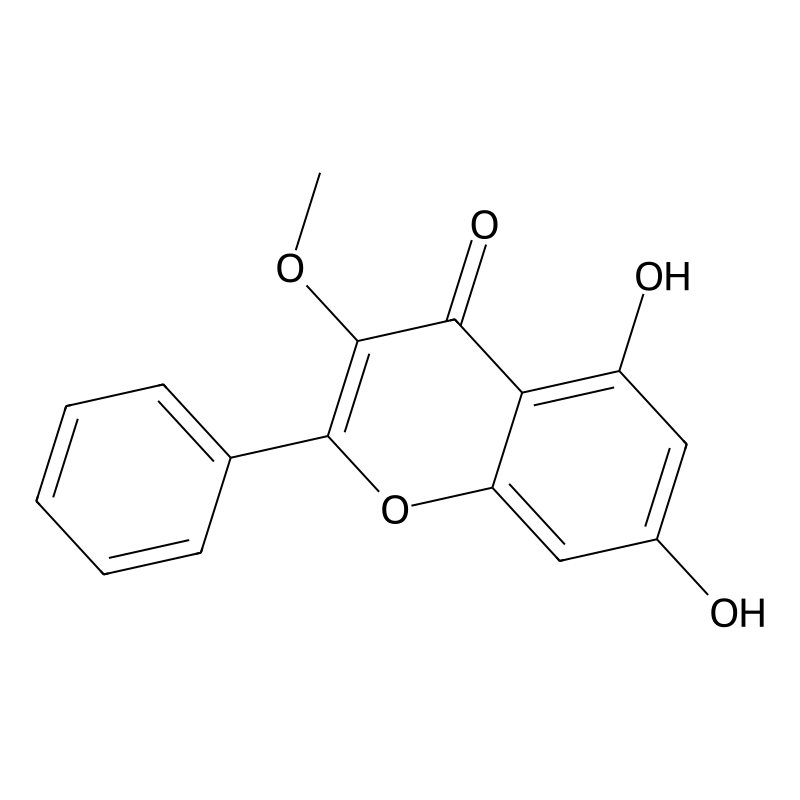

Galangin 3-methyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Antibacterial Activity:

Galangin 3-methyl ether, a natural flavonoid found in the rhizome of Alpinia officinarum, has shown potential as an antibacterial agent. Studies suggest it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane [].

Galangin 3-methyl ether, also known as 3-O-methylgalangin, is a flavonoid compound with the molecular formula . It is derived from galangin, which is found in various plants, particularly in the rhizome of Alpinia officinarum. This compound exhibits a range of biological activities and has garnered attention for its potential therapeutic applications.

- Methylation: The introduction of methyl groups can enhance its solubility and stability.

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield galangin and methanol.

- Oxidation: The compound can be oxidized to form various derivatives, which may exhibit different biological activities.

These reactions are significant for modifying the compound's properties and enhancing its efficacy in various applications.

Galangin 3-methyl ether exhibits notable biological activities, including:

- Anticancer Properties: Research indicates that it can promote apoptosis in cancer cells, particularly in breast and laryngeal cancer models. It operates through pathways involving tumor necrosis factor-related apoptosis-inducing ligand and caspase signaling, leading to reduced tumor growth without harming normal cells .

- Antibacterial Effects: The compound has demonstrated antibacterial activity against various bacterial strains, making it a candidate for further research in antimicrobial therapies .

- Anti-inflammatory Effects: Galangin 3-methyl ether may modulate inflammatory responses, contributing to its therapeutic potential.

Several methods exist for synthesizing Galangin 3-methyl ether:

- Natural Extraction: It can be isolated from the rhizome of Alpinia officinarum through solvent extraction methods.

- Chemical Synthesis: Synthetic routes often involve the methylation of galangin using reagents like dimethyl sulfate or methyl iodide under basic conditions.

- Biotransformation: Microbial fermentation processes can also be utilized to produce this compound from precursor flavonoids.

These methods allow for both natural and synthetic production, catering to different research and industrial needs.

Galangin 3-methyl ether has a variety of applications:

- Pharmaceuticals: Its anticancer and antibacterial properties make it a candidate for drug development.

- Functional Foods: As a natural compound with health benefits, it is explored as an ingredient in dietary supplements and functional foods .

- Cosmetics: Its antioxidant properties lend it potential use in skincare formulations.

Studies have shown that Galangin 3-methyl ether interacts with various biological targets:

- Cell Signaling Pathways: It influences pathways related to apoptosis and inflammation, which are crucial in cancer therapy .

- Synergistic Effects: When combined with other compounds, such as gold nanoparticles, its efficacy against cancer cells is enhanced .

These interactions underline the compound's potential as a multi-target therapeutic agent.

Several compounds share structural similarities with Galangin 3-methyl ether. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Galangin | No methyl group at position 3 | Directly exhibits anticancer activity |

| 3-O-Methylgalangin | Methyl group at position 3 | Enhanced solubility and stability |

| 5-O-Methylgalangin | Methyl group at position 5 | Potentially different biological activity |

| Quercetin | Hydroxyl groups at multiple positions | Broader spectrum of biological activities |

| Kaempferol | Similar flavonoid structure | Known for anti-inflammatory effects |

Galangin 3-methyl ether is unique due to its specific methylation pattern, which influences its solubility and biological activity compared to these similar compounds. This distinctiveness makes it a subject of interest for further pharmacological studies.

Galangin 3-methyl ether exhibits a distinctive phylogenetic distribution pattern within the Zingiberaceae family, with Alpinia officinarum serving as the primary natural source of this methylated flavonoid compound [1]. The compound has been specifically isolated from the rhizome tissues of Alpinia officinarum, commonly known as lesser galangal, which represents a critical taxonomic repository for this specialized metabolite [5] [23].

The genus Alpinia, comprising approximately 250 species distributed across tropical and subtropical Asia, Australia, and Pacific Islands, originated in Asia during the Late Cretaceous period approximately 69 million years ago [46]. The evolutionary biogeography of Alpinia reveals that the genus began diversifying after the Cretaceous-Paleogene boundary during the early Paleocene, coinciding with the development of tropical rainforests and warm, moist climatic conditions [46].

| Species | Family | Geographic Distribution | Galangin 3-methyl ether Presence |

|---|---|---|---|

| Alpinia officinarum | Zingiberaceae | China, Southeast Asia | Confirmed in rhizomes [1] [5] |

| Populus nigra | Salicaceae | Europe, Asia | Reported presence [1] |

| Lychnophora markgravii | Asteraceae | Brazil | Confirmed in aerial parts [21] [22] |

| Helichrysum aureonitens | Asteraceae | Southern Africa | Related galangin derivatives [24] |

Alpinia officinarum demonstrates a native distribution centered in China, particularly along the southeastern coast, with subsequent cultivation and naturalization throughout Southeast Asian countries including Thailand, Malaysia, and Indonesia [14]. The species exhibits adaptation to diverse ecological niches within the moister regions of the Himalayas, western Ghats, and hills of Bengal and Chittagong in India [10].

Beyond the Zingiberaceae family, galangin 3-methyl ether has been documented in phylogenetically distant taxa, suggesting convergent evolution of methylation pathways [1]. Notably, the compound occurs in Populus nigra within the Salicaceae family and Lychnophora markgravii of the Asteraceae family, indicating independent evolutionary origins of the biosynthetic machinery required for galangin 3-methylation [21] [25].

The phylogenetic analysis of flavonoid O-methyltransferase enzymes reveals that 3-O-methyltransferase activity likely evolved from ancestral 3'/5'-methyltransferase activities through gene duplication and subsequent functional divergence [32]. This evolutionary pattern explains the sporadic distribution of galangin 3-methyl ether across taxonomically diverse plant families.

Ecological Roles in Plant Defense Mechanisms

Galangin 3-methyl ether functions as a specialized defensive metabolite within plant secondary metabolism, contributing to multifaceted protection strategies against biotic and abiotic environmental stresses [11] [35]. The ecological significance of this methylated flavonoid extends beyond simple antimicrobial activity to encompass sophisticated plant-environment interaction mechanisms.

The compound demonstrates potent antibacterial properties against both Gram-positive and Gram-negative bacterial pathogens, including Staphylococcus aureus and Escherichia coli [33]. The antimicrobial mechanism involves disruption of bacterial cell membrane integrity, leading to increased membrane permeabilization and subsequent cellular dysfunction [34]. Flavonoids with methoxy substitutions, such as galangin 3-methyl ether, exhibit enhanced lipophilicity compared to their non-methylated counterparts, facilitating improved membrane penetration and antimicrobial efficacy [33] [37].

| Pathogen Type | Target Organisms | Mechanism of Action | Effectiveness |

|---|---|---|---|

| Gram-positive bacteria | Staphylococcus aureus | Membrane disruption [34] | High activity |

| Gram-negative bacteria | Escherichia coli | Cell envelope transport inhibition [35] | Moderate activity |

| Fungal pathogens | Various species | Spore development inhibition [35] | Demonstrated activity [2] [25] |

| Plant viruses | Multiple families | Nucleic acid interaction [35] | Potential activity |

The antifungal properties of galangin 3-methyl ether involve inhibition of spore development and mycelium hyphal elongation through multiple molecular targets [35]. The compound can chelate metal ions essential for pathogenic enzyme activity, particularly those involved in cell wall degradation processes such as cellulases, xylanases, and pectinases [35]. This metal chelation mechanism provides dual benefits by simultaneously inhibiting pathogen enzymes and strengthening plant cell wall structures.

Galangin 3-methyl ether contributes to plant defense through induction of hypersensitivity reactions and programmed cell death responses at infection sites [35]. The compound becomes incorporated into cell walls of necrotic and adjacent tissues, creating physical barriers that prevent pathogen spread while modulating auxin activity to promote callus formation and vascular system closure [35].

The ultraviolet radiation protection function represents another critical ecological role of galangin 3-methyl ether [36]. All flavonoids, including methylated derivatives, absorb strongly in ultraviolet wavelengths and accumulate preferentially in epidermal plant tissues [36]. The methylation at the 3-position enhances photostability and extends the protective duration against ultraviolet-B radiation damage.

Under abiotic stress conditions, galangin 3-methyl ether functions as an effective reactive oxygen species scavenger, preventing oxidative damage to cellular components [38]. The antioxidant activity stems from the phenolic hydroxyl groups that can donate electrons to neutralize free radicals generated during stress responses [38]. Methylation of specific hydroxyl positions modifies the antioxidant capacity while improving metabolic stability and bioavailability.

Enzymatic Methylation of Galangin Precursors

The biosynthetic formation of galangin 3-methyl ether involves a sophisticated enzymatic methylation process catalyzed by flavonoid 3-O-methyltransferases that utilize S-adenosyl-L-methionine as the methyl donor [27] [31]. This enzymatic transformation represents a critical step in the specialized metabolism of flavonoid compounds within plant tissues.

Flavonoid 3-O-methyltransferases belong to the broader family of O-methyltransferase enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine to hydroxyl acceptor sites on flavonoid substrates [27]. The enzymatic reaction follows a bimolecular nucleophilic substitution mechanism, resulting in the formation of S-adenosyl-L-homocysteine as a co-product [31].

The substrate specificity of flavonoid 3-O-methyltransferases demonstrates remarkable precision for the 3-hydroxyl position of flavonol substrates [32]. Research has identified specific 3-O-methyltransferase enzymes in Solanum habrochaites glandular trichomes that methylate myricetin and its partially methylated derivatives exclusively at the 3-position [32]. These enzymes exhibit high similarity to 3'/5'-O-methyltransferases, suggesting evolutionary relationships through gene duplication events.

| Enzyme Source | Substrate Specificity | Product Formation | Kinetic Parameters |

|---|---|---|---|

| Solanum habrochaites 3-OMT | Myricetin, quercetin derivatives | 3-O-methylated products [32] | High specificity |

| Citrus reticulata CrOMT2 | Multiple flavonoid positions | 3'/5'/7-O-methylation [26] | Multifunctional |

| Perilla frutescens PfOMT3 | 7-OH position preference | 7-O-methylated flavonoids [17] | Regiospecific |

| Rice OsOMT1 | 3'-OH specific | 3'-O-methylated flavonoids [26] | Stringent specificity |

The biosynthetic pathway leading to galangin 3-methyl ether initiates with the formation of galangin through the flavonoid biosynthetic network [19] [24]. Galangin biosynthesis follows an alternative non-4'-hydroxylation pathway that begins with phenylalanine conversion to cinnamic acid, bypassing the typical coumaric acid intermediate [19] [24]. This pathway involves cinnamyl-CoA formation followed by chalcone synthase-catalyzed condensation with malonyl-CoA to produce pinocembrin chalcone.

The subsequent enzymatic steps include chalcone isomerase-mediated cyclization to form pinocembrin, followed by flavanone 3-hydroxylase activity to generate pinobanksin [24]. Flavonol synthase then catalyzes the final oxidation step to produce galangin [30]. The presence of this alternative biosynthetic pathway has been confirmed in Helichrysum aureonitens through gas chromatography-mass spectrometry analysis of pathway intermediates [24].

Following galangin formation, the 3-O-methyltransferase enzyme catalyzes the methylation reaction using S-adenosyl-L-methionine as the methyl donor [27]. The enzyme demonstrates specificity for the 3-hydroxyl position while leaving the 5- and 7-hydroxyl groups unmodified in the final galangin 3-methyl ether product.

The regulation of 3-O-methyltransferase expression occurs through complex transcriptional control mechanisms that respond to developmental cues and environmental stimuli [16]. In grape tissues, specific O-methyltransferase genes show tissue-specific expression patterns and respond to abscisic acid treatment and high temperature stress [16]. The presence of cis-regulatory elements in O-methyltransferase gene promoters suggests roles in growth, development, and stress response coordination.

Correlation analyses between galangin and galangin 3-methyl ether abundance in plant populations reveal strong positive correlations, indicating that flavonoid 3-O-methyltransferase activity is not rate-limiting for methylated product formation [7]. This observation suggests efficient enzymatic conversion capacity and adequate S-adenosyl-L-methionine availability for the methylation reaction.

Metabolic Engineering Approaches for Enhanced Production

Contemporary metabolic engineering strategies for galangin 3-methyl ether production focus on reconstructing and optimizing the complete biosynthetic pathway in heterologous microbial systems, particularly Escherichia coli and Saccharomyces cerevisiae [18] [48]. These approaches leverage synthetic biology principles to overcome the limitations of plant-based extraction methods and enable scalable production of this valuable methylated flavonoid.

The foundational approach involves establishing the core flavonoid biosynthetic pathway in microbial hosts through introduction of plant-derived enzymes [49] [52]. Initial pathway reconstruction requires phenylalanine ammonia-lyase for aromatic amino acid deamination, cinnamate-CoA ligase for CoA ester formation, chalcone synthase for condensation reactions, and chalcone isomerase for cyclization to form flavanone intermediates [29] [53].

Enhanced precursor supply represents a critical engineering target for improved galangin 3-methyl ether production [49] [52]. Metabolic engineering efforts focus on augmenting malonyl-CoA availability through overexpression of acetyl-CoA carboxylase subunits from Photorhabdus luminescens, resulting in up to 576% increases in flavanone production [49]. Coordinated expression of acetyl-CoA carboxylase with cognate biotin ligase further elevates production to 1,166% above baseline levels [49].

| Engineering Strategy | Target Enzyme/Pathway | Production Increase | Final Titer |

|---|---|---|---|

| Acetyl-CoA carboxylase overexpression | Malonyl-CoA synthesis [49] | 576% increase | Enhanced precursor supply |

| Acetyl-CoA carboxylase + biotin ligase | Complex formation [49] | 1,166% increase | Optimized activity |

| Acetate assimilation enhancement | Central metabolism [49] | 1,379% increase | 429 mg/L pinocembrin |

| Flavonol synthase optimization | Galangin formation [53] | Variable | 18.2 mg/L galangin |

The production of galangin, the immediate precursor to galangin 3-methyl ether, has been achieved in engineered Escherichia coli through combinatorial biosynthetic approaches [29] [53]. Research demonstrates successful conversion of phenylalanine to galangin at concentrations of 1.1 mg/L using a complete pathway reconstruction including flavanone 3-hydroxylase and flavonol synthase activities [29]. Recent optimization efforts have improved galangin production to 18.2 mg/L through systematic screening of enzyme variants and pathway configurations [53].

The critical step for galangin 3-methyl ether formation involves introducing flavonoid 3-O-methyltransferase activity into the engineered microbial systems [28]. Fusion enzyme approaches have demonstrated success in creating multifunctional O-methyltransferases capable of sequential methylation reactions [28]. The combination of 3-O-methyltransferase domains with other flavonoid methyltransferases enables one-pot synthesis of dimethoxyflavonoids with improved efficiency compared to sequential enzymatic steps [28].

Cofactor engineering represents an essential component of metabolic engineering strategies for galangin 3-methyl ether production [31]. The methylation reaction requires adequate S-adenosyl-L-methionine supply, necessitating optimization of methionine metabolism and S-adenosyl-L-methionine regeneration pathways [31]. Engineering approaches target methionine adenosyltransferase overexpression and methionine cycle enhancement to maintain sufficient methyl donor availability.

Advanced metabolic engineering incorporates systems-level approaches to address metabolic burden and pathway balancing [48] [50]. Modular co-culture strategies distribute pathway components across multiple microbial strains to reduce individual cellular stress while maintaining overall production efficiency [48]. This approach enables specialization of different strains for precursor synthesis, core pathway reactions, and methylation steps.

The application of protein engineering techniques enhances enzyme performance for galangin 3-methyl ether biosynthesis [50]. Directed evolution and rational design approaches improve enzyme specificity, activity, and stability under industrial production conditions [50]. Machine learning methods assist in predicting beneficial mutations and optimizing enzyme variants for enhanced methyltransferase performance.

Fermentation optimization strategies complement genetic engineering approaches to maximize galangin 3-methyl ether production [51]. Process parameters including temperature, pH, dissolved oxygen, and nutrient supplementation require careful optimization to balance cell growth and product formation [51]. Fed-batch cultivation strategies enable sustained production while managing substrate inhibition and product toxicity effects.